8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound belonging to the class of benzazepines. Benzazepines are bicyclic compounds containing a fused benzene and azepine ring. This particular compound is characterized by the presence of a tert-butyl group at the 8th position of the benzazepine ring system. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzazepine derivative, under acidic conditions. The tert-butyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of benzazepine derivatives on biological systems. It can serve as a probe to investigate the interaction with various receptors and enzymes.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, leading to biological responses. The exact pathways involved would vary based on the biological system and the nature of the interaction.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-2-benzazepine: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine: This compound has a tert-butyl group at the 8th position, which can influence its reactivity and binding affinity.
Uniqueness: The presence of the tert-butyl group in 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride enhances its steric hindrance and hydrophobicity, making it distinct from its analogs. This can lead to unique interactions with biological targets and different chemical reactivity profiles.
Properties
IUPAC Name |
8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(2,3)13-7-6-11-5-4-8-15-10-12(11)9-13;/h6-7,9,15H,4-5,8,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKYLPTOHNUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.